Boc-Pressinoic acid
Description
Historical Context and Initial Characterization of Pressinoic Acid
Pressinoic acid is a synthetic hexapeptide that forms the cyclic disulfide ring structure of the neurohypophyseal hormone vasopressin. acs.orgmedchemexpress.com Its synthesis and characterization have been pivotal in understanding the structure-activity relationships of vasopressin and the related hormone, oxytocin (B344502). Early studies focused on synthesizing pressinoic acid to investigate whether the ring structure alone, without the C-terminal tripeptide tail of vasopressin, would exhibit biological activity. acs.org Researchers successfully synthesized pressinoic acid and related compounds like deaminopressinoic acid and pressinamide (B1679083) using methods such as the stepwise p-nitrophenyl ester method. acs.org These initial characterizations revealed that while pressinoic acid itself did not show significant pressor (blood pressure raising) or avian vasodepressor activities, some of its related amides exhibited slight oxytocic activity. acs.org
Pressinoic Acid as a Fundamental Cyclic Peptide Moiety
Cyclic peptides, characterized by their circular structure, are a unique class of organic compounds with remarkable chemical and biological properties. altabioscience.com Pressinoic acid serves as a fundamental example of a cyclic peptide moiety, specifically a homodetic cyclic peptide where the ring is formed via a disulfide bond between two cysteine residues. acs.orgaltabioscience.com The study of such cyclic peptides is crucial as cyclization can enhance biological and chemical properties, including increased binding affinity, specificity, and stability against enzymatic degradation compared to their linear counterparts. altabioscience.com The synthesis of pressinoic acid has been explored through various methods, including enzymatically catalyzed peptide bond formation using enzymes like papain, α-chymotrypsin, and thermolysin. cas.czcas.cz These studies not only provide pathways to obtaining this important cyclic structure but also contribute to the broader understanding of peptide synthesis strategies. cas.czcas.czresearchgate.net
Structural and Functional Relationship to Vasopressin and Oxytocin
Vasopressin and oxytocin are closely related neuropeptides, differing by only two amino acids at positions 3 and 8. frontiersin.org Both hormones consist of a nine-amino acid sequence with a cyclic structure formed by a disulfide bridge between cysteine residues at positions 1 and 6. frontiersin.org Pressinoic acid represents this 20-membered disulfide ring of vasopressin. acs.org
Research has shown that the biological activities of vasopressin and oxytocin are not solely dependent on the full nine-amino acid sequence. The cyclic portion, as represented by pressinoic acid and its oxytocin equivalent, tocinoic acid, plays a significant role. For instance, studies have demonstrated that pressinoic acid can modulate the immune system by replacing the need for interleukin 2 (IL-2) in the induction of gamma-interferon (IFN-gamma). nih.govoup.com This effect is believed to be mediated through a vasopressin-like receptor on lymphocytes. nih.govoup.comaai.org
However, the C-terminal tripeptide side chain is also crucial for certain activities. While pressinoic acid shows some biological effects, it has very low or no prolactin-releasing activity compared to full-length oxytocin or vasopressin, highlighting the importance of the C-terminal amide for this specific function. nih.gov Similarly, pressinoic acid was found to be inactive in inhibiting MSH secretion, a function observed with the ring structures of oxytocin. oup.com
Broader Significance in Peptide Chemistry and Neuroendocrinology Research
The study of pressinoic acid and its Boc-protected form has far-reaching implications in peptide chemistry and neuroendocrinology. The use of the Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). thermofisher.comamericanpeptidesociety.org It allows for the controlled, stepwise addition of amino acids to build a peptide chain by temporarily blocking the N-terminus. libretexts.orgthermofisher.com Boc protection is particularly favored for the synthesis of complex or non-natural peptides. thermofisher.comnih.gov
In neuroendocrinology, pressinoic acid serves as a valuable tool to dissect the specific roles of the cyclic core of vasopressin and oxytocin in various physiological processes. Research has shown that pressinoic acid can exhibit corticotrophin-releasing activity. medchemexpress.com Furthermore, studies on the interaction of pressinoic acid with receptors have helped to characterize novel vasopressin receptors on lymphocytes, distinct from the classical V1 and V2 receptors. aai.org This research opens up new avenues for understanding the intricate interplay between the nervous and immune systems.
The investigation of pressinoic acid and its analogs continues to contribute to our understanding of peptide structure-function relationships, receptor binding, and the development of novel therapeutic agents. nih.govnih.govfrontiersin.org
Structure
2D Structure
Properties
Molecular Formula |
C38H50N8O12S2 |
|---|---|
Molecular Weight |
875.0 g/mol |
IUPAC Name |
(4R,7S,10S,13S,16S,19R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-19-[(2-methylpropan-2-yl)oxycarbonylamino]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid |
InChI |
InChI=1S/C38H50N8O12S2/c1-38(2,3)58-37(57)46-27-18-59-60-19-28(36(55)56)45-34(53)26(17-30(40)49)44-31(50)23(13-14-29(39)48)41-32(51)24(15-20-7-5-4-6-8-20)42-33(52)25(43-35(27)54)16-21-9-11-22(47)12-10-21/h4-12,23-28,47H,13-19H2,1-3H3,(H2,39,48)(H2,40,49)(H,41,51)(H,42,52)(H,43,54)(H,44,50)(H,45,53)(H,46,57)(H,55,56)/t23-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
LOBKXYXXHBUTFJ-QUQVWLGBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)O |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies of Boc Pressinoic Acid
Principles of Boc (tert-Butoxycarbonyl) Protection in Peptide Synthesis.bzchemicals.comnumberanalytics.com
The tert-Butoxycarbonyl (Boc) group is a widely employed acid-labile protecting group for amines in organic synthesis, especially in peptide synthesis. numberanalytics.comwikipedia.org Its primary function is to temporarily block the reactive N-terminal amino group of an amino acid, preventing unwanted side reactions during peptide bond formation. wikipedia.orgbzchemicals.com The Boc group's stability under a variety of conditions, coupled with its straightforward removal under specific acidic conditions, makes it a valuable tool for chemists.
General Strategies for N-terminal Boc Protection of Amino Acids and Peptides.bzchemicals.comamericanpeptidesociety.org
The introduction of the Boc protecting group onto the N-terminus of an amino acid or peptide is typically achieved through reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comorganic-chemistry.org This reaction, a nucleophilic acyl substitution, involves the amine attacking a carbonyl carbon of Boc₂O, leading to the formation of a carbamate. bzchemicals.com The process is often carried out in solvents like dioxane, water, or tetrahydrofuran (B95107) (THF) with bases such as sodium hydroxide, sodium bicarbonate, or triethylamine (B128534). bzchemicals.com For amines with higher nucleophilicity, the reaction can sometimes proceed directly with Boc anhydride (B1165640) in methanol (B129727) without an additional base.
Several methods for Boc protection have been developed, including:
Stirring a mixture of the amine and Boc₂O in water at room temperature. wikipedia.org
Heating a mixture of the amine and Boc₂O in THF. wikipedia.org
A biphasic reaction in chloroform (B151607) and aqueous sodium bicarbonate. wikipedia.org
The choice of method often depends on the specific amino acid or peptide and the desired reaction conditions.
Orthogonal Protection Schemes Incorporating Boc Groups.sigmaaldrich.com
Orthogonal protection schemes are crucial in complex peptide synthesis, allowing for the selective removal of one type of protecting group without affecting others. iris-biotech.de The Boc group is a key component in such strategies. A common orthogonal pairing is the Boc/Fmoc (9-fluorenylmethyloxycarbonyl) strategy. bzchemicals.comorganic-chemistry.org In this scheme, the Boc group, which is acid-labile, is used in conjunction with the base-labile Fmoc group. organic-chemistry.org This allows for differential deprotection of the N-terminus and side-chain functionalities, enabling the synthesis of complex peptides with specific modifications. sigmaaldrich.compeptide.com
Another strategy, the Boc/Bzl (benzyl) scheme, utilizes acid-labile Boc groups for temporary N-terminal protection and more robust benzyl-based groups for permanent side-chain protection. wikipedia.orgpeptide.com While not strictly orthogonal, as both are removed by acid, the differential lability allows for selective deprotection. The Boc group is cleaved with moderate acids like trifluoroacetic acid (TFA), while benzyl (B1604629) groups require stronger acids like hydrogen fluoride (B91410) (HF) for removal. wikipedia.orgpeptide.com
Solid-Phase Peptide Synthesis (SPPS) of Pressinoic Acid Utilizing Boc Chemistry.wikipedia.orgiris-biotech.de
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide synthesis, where a peptide is assembled sequentially while anchored to an insoluble solid support. core.ac.ukiris-biotech.de The Boc chemistry approach to SPPS has been instrumental in the synthesis of numerous peptides, including pressinoic acid. springernature.comnih.gov This method involves the iterative cycle of deprotection of the N-terminal Boc group, followed by the coupling of the next Boc-protected amino acid. peptide.com
Selection and Application of Resin Supports in Boc-SPPS (e.g., Merrifield, PAM, BHA Resins).iris-biotech.de
The choice of resin is critical in Boc-SPPS as it determines the conditions for the final cleavage of the peptide from the support.
Merrifield Resin: A chloromethylated polystyrene support, it is the classic resin for Boc-SPPS. chempep.comiris-biotech.de The first amino acid is typically attached as a cesium salt to minimize racemization. chempep.com However, the benzyl ester linkage is somewhat labile to the repeated TFA treatments used for Boc deprotection, which can lead to premature cleavage of the peptide chain. chempep.com
PAM (Phenylacetamidomethyl) Resin: Developed to address the instability of the Merrifield resin, the PAM resin incorporates a more acid-stable linker. chempep.combiosynth.com This enhanced stability reduces the loss of peptide during synthesis and is a preferred choice for the synthesis of peptide acids using Boc chemistry. chempep.combiosynth.com
BHA (Benzhydrylamine) and MBHA (Methylbenzhydrylamine) Resins: These resins are used for the synthesis of peptide amides. chempep.combachem.com The MBHA resin, in particular, offers a good balance of stability towards TFA and lability towards strong acids like HF, making it a popular choice for preparing peptide amides via Boc-SPPS. chempep.com
| Resin Type | Linkage Type | Primary Use in Boc-SPPS | Cleavage Condition |
| Merrifield | Chloromethyl | Peptide acids | Strong acid (e.g., HF) |
| PAM | Phenylacetamidomethyl | Peptide acids | Strong acid (e.g., HF) |
| BHA/MBHA | Benzhydrylamine | Peptide amides | Strong acid (e.g., HF) |
Coupling Strategies and Reaction Conditions in Boc-SPPS.
The formation of the peptide bond (coupling) is a critical step in SPPS. Various coupling reagents and strategies are employed to ensure efficient and complete reactions. In Boc-SPPS, common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) often used in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. More modern coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are also widely used. nih.gov
A significant development in Boc-SPPS is the use of in situ neutralization protocols. nih.govpeptide.com In this approach, the neutralization of the protonated N-terminus (after Boc deprotection) occurs simultaneously with the coupling of the next amino acid. nih.gov This method has been shown to improve the efficiency of chain assembly, particularly for "difficult" sequences that are prone to aggregation. nih.gov
Methodologies for Boc Deprotection and Cleavage from Resin.bzchemicals.comnumberanalytics.comwikipedia.orgiris-biotech.de
The removal of the Boc group is typically achieved by treatment with a moderate acid, most commonly a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com The reaction is usually fast, completed within 15 to 30 minutes. chempep.com When amino acids with sensitive side chains like Cysteine, Methionine, or Tryptophan are present, scavengers such as dithioethane (DTE) are added to the TFA solution to prevent side reactions caused by the tert-butyl cation generated during deprotection. peptide.comchempep.com
The final step in Boc-SPPS is the cleavage of the completed peptide from the resin support, which also involves the removal of any side-chain protecting groups. chempep.com This is typically accomplished with a strong acid. Anhydrous hydrogen fluoride (HF) is the most common reagent for this purpose. springernature.comnih.gov The cleavage is usually performed at low temperatures (around 0°C) in the presence of scavengers like anisole, thiocresol, or dimethyl sulfide (B99878) to trap reactive carbocations. chempep.comnih.gov Other strong acids like trifluoromethanesulfonic acid (TFMSA) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can also be used. chempep.comnih.gov
Mitigation of Side Reactions and Optimization of Peptide Chain Assembly
The solid-phase peptide synthesis (SPPS) of complex molecules like pressinoic acid using Boc chemistry is often challenged by side reactions that can lower yield and purity. nih.gov Key among these are the formation of deletion sequences due to incomplete coupling reactions and the aggregation of the growing peptide chain on the solid support, which can hinder reagent access. nih.govbeilstein-journals.org
To address these challenges, several optimization strategies have been developed. In situ neutralization protocols represent a significant advancement over traditional Boc-chemistry SPPS. nih.gov In this approach, neutralization of the protonated N-terminal amine is performed simultaneously with the coupling of the next Boc-protected amino acid. nih.gov This method minimizes the time the deprotected amine is exposed, which can otherwise lead to aggregation, particularly for "difficult" sequences. nih.gov Utilizing high concentrations of Boc-amino acid-OBt esters with a base has been shown to facilitate rapid and efficient coupling, with cycle times as short as 15-19 minutes. nih.gov
Another critical area of optimization is the prevention of side-chain reactions. For trifunctional amino acids, a wide array of side-chain protecting groups are employed to prevent unwanted chemical transformations during peptide assembly. beilstein-journals.org For instance, in the synthesis of sequences containing aspartate, the use of standard protecting groups like O-tert-butyl (OtBu) can lead to the formation of aspartimides, which can result in racemic products and chain termination. iris-biotech.de To mitigate this, bulkier ester protecting groups can be used for the aspartate side chain, which sterically hinder the formation of the aspartimide intermediate. iris-biotech.de
Specific side reactions and their mitigation strategies are summarized in the table below.
| Side Reaction | Causal Amino Acid(s) | Mitigation Strategy | Reference(s) |
| Aspartimide Formation | Aspartic Acid (Asp) | Use of bulky side-chain protecting groups instead of OtBu. | iris-biotech.de |
| Peptide Aggregation | Hydrophobic residues | Application of in situ neutralization protocols; use of specialized solvents. | nih.gov |
| Chain Termination | Glutamine (Gln) | Avoidance of hot TFA-DMF conditions to prevent pyrrolidonecarboxylic acid formation. | nih.gov |
| Piperidinyl-alanine Formation | C-terminal Cysteine (Cys) | Use of trityl-based protecting groups for the cysteine thiol. | iris-biotech.de |
| Oxidation | Methionine (Met) | Addition of scavengers like dithiothreitol (B142953) (DTT) during workup. | iris-biotech.de |
By carefully selecting protecting groups and optimizing reaction protocols, the efficiency and fidelity of the peptide chain assembly for Boc-pressinoic acid can be significantly enhanced, leading to a higher quality crude product before cyclization. nih.govbeilstein-journals.org
Solution-Phase Synthetic Routes to Boc-Protected Pressinoic Acid Intermediates
While solid-phase synthesis is a dominant technique, solution-phase peptide synthesis (SPPS) offers a viable alternative for producing Boc-protected intermediates, particularly for large-scale production where purification of intermediates can be advantageous. google.com This method involves the stepwise coupling of amino acids or peptide fragments in a suitable solvent system. The Boc group is a cornerstone of this strategy due to its stability in basic and nucleophilic conditions, allowing for the use of other protecting groups (like Fmoc) in orthogonal protection schemes. organic-chemistry.org
A typical solution-phase route involves the reaction of an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as triethylamine or sodium bicarbonate, to yield the N-Boc-protected amino acid. google.com Solvents like acetone/water mixtures are often employed for this reaction. google.com These protected building blocks can then be sequentially coupled to form larger peptide fragments. For instance, a protected dipeptide can be formed and purified before being coupled to another amino acid or fragment, minimizing the accumulation of side products that can occur in continuous solid-phase synthesis.
Strategies for Intramolecular Disulfide Bond Formation in Pressinoic Acid Analogs
The formation of the intramolecular disulfide bond between cysteine residues is the defining step in the synthesis of pressinoic acid and its analogs, creating the cyclic structure essential for its biological conformation. biosyntan.de This cyclization is typically performed after the linear, protected peptide has been assembled and cleaved from the solid support. A variety of methods exist for inducing disulfide bond formation, each with its own advantages and potential for side reactions. ijpsi.org
Common strategies for disulfide bond formation include:
Air Oxidation: This method involves dissolving the linear dithiol peptide at a low concentration (e.g., 0.1-1 mg/mL) in an aqueous buffer, often at a slightly alkaline pH (around 8-9.5), and allowing it to oxidize by exposure to atmospheric oxygen. ijpsi.org While mild, this process can be slow, sometimes taking days to complete. ijpsi.org
Chemical Oxidation: A range of oxidizing agents can be used to accelerate the reaction. These include iodine, potassium ferricyanide, and dimethyl sulfoxide (B87167) (DMSO). ijpsi.orguwaterloo.ca However, these stronger oxidants can increase the risk of over-oxidation or side reactions with sensitive amino acid residues like tryptophan or methionine. ijpsi.org
Metal-Complex-Mediated Oxidation: A highly efficient and selective method involves the use of transition metal complexes. For example, trans-[Pt(en)₂Cl₂]²⁺ has been identified as a superior reagent for the quantitative formation of intramolecular disulfide bonds in peptides, including reduced pressinoic acid. researchgate.net This platinum(IV) complex cleanly and rapidly converts dithiol peptides to their disulfide forms under mild conditions (pH 3.0-5.0). researchgate.net The reaction kinetics were found to be second order, and crucially, no oxidation of methionine side chains was observed. researchgate.net
The choice of solvent can also significantly impact the efficiency of cyclization. Studies on related peptides have shown that using aqueous mixtures of organic solvents like acetonitrile (B52724) or methanol can improve reaction times and purity compared to using water alone. ijpsi.org
| Oxidation Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages | Reference(s) |
| Air Oxidation | O₂ (from air) | Dilute peptide solution (0.1-1 mg/mL), pH 8-9.5, aqueous buffer | Mild, fewer side reactions | Very slow, requires concentration step | ijpsi.org |
| Chemical Oxidation | I₂, K₃[Fe(CN)₆], DMSO | Varies with reagent | Faster than air oxidation | Risk of side reactions with sensitive residues (Trp, Met) | ijpsi.orguwaterloo.ca |
| Platinum Complex | trans-[Pt(en)₂Cl₂]²⁺ | pH 3.0-5.0, aqueous buffer | Rapid, high yield (97-100%), highly selective, no side reactions observed | Reagent cost | researchgate.net |
Synthetic Modification and Derivatization of Boc-Protected Pressinoic Acid Precursors
The Boc-protected pressinoic acid scaffold serves as a versatile platform for further chemical modification and derivatization. These modifications can be used to introduce probes, alter pharmacokinetic properties, or create novel analogs with different biological activities. Derivatization reactions are designed to be reliable and proceed to completion, yielding stable products. The Boc group's stability to many reaction conditions, except for strong acid, makes it an ideal protecting group during these synthetic manipulations. organic-chemistry.org
The tyrosine residue within the pressinoic acid structure presents a valuable handle for site-selective modification. nih.gov Due to the relatively low surface exposure and abundance of tyrosine compared to residues like lysine, targeting it can lead to more homogeneous products. nih.gov Several bioconjugation methods have been developed to functionalize the phenol (B47542) side chain of tyrosine. papyrusbio.com
One prominent method is the "tyrosine-click" reaction, which utilizes 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its derivatives. biorxiv.orgnih.gov This reaction is fast, selective, and compatible with aqueous buffer systems suitable for peptides and proteins. biorxiv.org PTAD derivatives containing functional groups like azides or alkynes can be used to label the tyrosine residue, which can then be further modified using click chemistry. nih.gov This approach has been used to attach a variety of moieties, from fluorescent probes to small molecule drugs, onto tyrosine-containing peptides and proteins. papyrusbio.comnih.gov The resulting linkage has been shown to be highly stable across a range of pH values and in human blood plasma. nih.gov
Other transition metal-mediated approaches have also been explored for tyrosine modification. For example, electrophilic π-allyl palladium complexes can be used for tyrosine O-alkylation under basic conditions. nih.gov These methods provide a toolkit for selectively derivatizing the pressinoic acid scaffold at its tyrosine residue, enabling the creation of tailored molecular constructs.
| Method | Reagent Type | Reaction Type | Key Features | Reference(s) |
| Tyrosine-Click Reaction | 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) | Ene-like reaction | Fast, highly selective for tyrosine, stable linkage, compatible with aqueous buffers. | biorxiv.orgnih.gov |
| Mannich-type Reaction | Three-component reaction | C-modification | Forms a C-C bond on the phenolic ring. | chemrxiv.org |
| Diazonium Coupling | Aryldiazonium salts | Electrophilic aromatic substitution | Targets the position ortho to the hydroxyl group. | chemrxiv.org |
| Palladium-mediated Alkylation | π-allyl palladium complex | O-alkylation | Modifies the hydroxyl group of tyrosine. | nih.gov |
Chemoselective ligation techniques are powerful tools for the convergent synthesis of large peptides and proteins from smaller, unprotected fragments. ingentaconnect.com Hydrazone formation is a particularly attractive ligation method due to the mild reaction conditions involved (pH 4-7) and its orthogonality with other ligation chemistries. ingentaconnect.com A key building block for this approach is Boc-protected hydrazinoacetic acid.
A convenient synthesis for 1,2-bis-Boc-hydrazinoacetic acid has been developed, making this versatile building block readily accessible. ingentaconnect.comnih.gov This diprotected derivative can be incorporated into a peptide sequence using standard peptide coupling reagents. ingentaconnect.com For example, it can be coupled to the N-terminus of a resin-bound peptide. ingentaconnect.comresearchgate.net The use of a diprotected or even a triprotected Boc-hydrazinoacetic acid derivative is crucial to prevent unwanted polymerization of the activated ester during the coupling step. researchgate.net
Once incorporated, the Boc groups can be removed under acidic conditions (e.g., with TFA) to reveal the hydrazino group. researchgate.net This hydrazino-functionalized peptide can then be ligated to another peptide fragment containing a carbonyl group (an aldehyde or ketone) to form a stable hydrazone linkage. This strategy has been successfully applied in the synthesis of complex structures like Template Assembled Synthetic Proteins (TASP), demonstrating its utility in constructing large, architecturally defined macromolecules. ingentaconnect.comnih.gov This methodology could be readily adapted for the synthesis of complex pressinoic acid analogs or for conjugating the pressinoic acid scaffold to other molecular entities.
Advanced Analytical and Characterization Techniques for Pressinoic Acid and Its Boc Protected Precursors
Chromatographic Separation Techniques
Chromatography is a cornerstone technique for the separation, identification, and purification of components within a mixture. journalagent.com For complex molecules like peptides, chromatographic methods are indispensable for isolating the target compound from impurities generated during synthesis or storage. nih.govgcms.cz The separation is based on the differential partitioning of molecules between a stationary phase and a mobile phase. journalagent.com
High-Performance Liquid Chromatography (HPLC) and its advanced successor, Ultra-Performance Liquid Chromatography (UPLC), are the predominant techniques for the analysis and purification of peptides like pressinoic acid and its Boc-protected forms. ku.eduaustinpublishinggroup.com UPLC, which utilizes columns packed with sub-2µm particles, offers significant enhancements in resolution, speed, and sensitivity compared to traditional HPLC. austinpublishinggroup.com This allows for higher sample throughput and reduced solvent consumption, making it an efficient and economical choice for pharmaceutical analysis. austinpublishinggroup.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separation. mdpi.com In this technique, a non-polar stationary phase (often C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). gcms.cz An acid modifier, such as formic acid or trifluoroacetic acid, is usually added to the mobile phase to improve peak shape and resolution by ion-pairing with the analyte. thermofisher.commdpi.com The separation of Boc-pressinoic acid relies on its hydrophobic character, with elution achieved by a gradient of increasing organic solvent concentration. gcms.cz
The selection of the column and mobile phase conditions is critical for achieving optimal separation of the desired peptide from closely related impurities. gcms.cz
| Parameter | Typical Condition | Purpose | Reference |
|---|---|---|---|
| Stationary Phase (Column) | Reversed-Phase (e.g., C18, C8, Phenyl-Hexyl) | Separates molecules based on hydrophobicity. C18 is a common choice for general peptide analysis. | gcms.cz |
| Mobile Phase A | Water with 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) | Aqueous component of the mobile phase. The acid modifier improves peak shape and provides protons for mass spectrometry ionization. | thermofisher.commdpi.com |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) with 0.1% FA or TFA | Organic solvent used to elute the analyte from the column. | thermofisher.comnih.gov |
| Elution Mode | Gradient Elution | Gradually increasing the concentration of Mobile Phase B allows for the effective separation of compounds with varying hydrophobicities. | gcms.cz |
| Flow Rate | 0.2 - 1.0 mL/min (UPLC/HPLC) | Optimized for column dimensions and particle size to ensure efficient separation. | sciex.com |
| Detection | UV Absorbance (210-220 nm for peptide bonds, ~280 nm for aromatic residues) | Monitors the elution of peptides from the column. | diva-portal.org |
For the analysis of pressinoic acid, which possesses acidic properties, specialized chromatographic modes can be highly effective. shimadzu.com Ion-exchange chromatography (IEC) separates molecules based on their net charge by utilizing a stationary phase with charged functional groups. libretexts.orgbio-rad.com Anion-exchange chromatography, which uses a positively charged stationary phase, would be suitable for retaining the negatively charged carboxylate group of pressinoic acid at an appropriate pH. libretexts.org Elution is then achieved by increasing the salt concentration or changing the pH of the mobile phase. bio-rad.com
Ion-exclusion chromatography is another valuable technique for separating ionic compounds, like organic acids, from a complex matrix. shimadzu.com This method is particularly useful because it can minimize interferences from other sample components that might absorb UV light, a common issue in reversed-phase methods. oiv.int In this mode, separation relies on the principle of Donnan exclusion, where ionic analytes are repelled by the fixed charges on the stationary phase and elute earlier, while neutral molecules can penetrate the pores of the resin and are retained longer. shimadzu.com
| Technique | Principle | Stationary Phase Example | Application for Pressinoic Acid | Reference |
|---|---|---|---|---|
| Anion-Exchange Chromatography | Separates anions using a positively charged stationary phase (resin). | Polystyrene-divinylbenzene copolymer with quaternary amine functional groups. | Separates deprotonated pressinoic acid based on its negative charge. | libretexts.org |
| Ion-Exclusion Chromatography | Separates ionic species from neutral or weakly ionized compounds based on charge exclusion. | Sulfonated polystyrene-divinylbenzene resin (cation-exchange resin). | Separates pressinoic acid from neutral impurities, particularly useful in complex sample matrices. | shimadzu.com |
Mass Spectrometry for Molecular Characterization and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for the characterization of this compound, providing precise molecular weight determination and information for structural elucidation. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. google.com
Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, as it allows the analysis of large, non-volatile molecules with minimal fragmentation. nih.gov During the analysis of Boc-protected compounds, characteristic fragmentation patterns are observed. The MS/MS (or MS²) collision-induced dissociation (CID) spectra of the sodium adduct of Boc-protected peptides typically show abundant ions corresponding to the loss of isobutylene (B52900) (C₄H₈, 56 Da) and/or the entire Boc group (100 Da). ku.edunih.gov This predictable fragmentation is a key diagnostic feature for confirming the presence of the Boc protecting group. nih.gov
The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the superior separation capabilities of HPLC or UPLC with the sensitive and selective detection of MS. thermofisher.comnih.gov This hyphenated technique is invaluable for analyzing complex mixtures, such as the crude product of a peptide synthesis. creative-proteomics.com As components elute from the LC column, they are directly introduced into the ion source of the mass spectrometer. researchgate.net This allows for the simultaneous acquisition of a chromatogram and the mass spectrum for each separated peak, enabling confident identification of the target compound and characterization of impurities. sciex.com
LC-MS/MS further enhances specificity by selecting a precursor ion of interest, fragmenting it, and analyzing the resulting product ions. nih.gov This method, often performed in Selected Reaction Monitoring (SRM) mode, is highly sensitive and quantitative, making it suitable for trace-level analysis. thermofisher.com Given the non-volatile nature of peptides, GC-MS, which requires volatile and thermally stable analytes, is generally not used for the analysis of pressinoic acid or its Boc-protected derivatives unless derivatization is performed. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including complex peptides like this compound. researchgate.netweebly.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. emerypharma.com
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for complete structural assignment. ipb.pt
1D NMR: The ¹H NMR spectrum provides information on the number and type of protons, their chemical environment (chemical shift), and scalar coupling with neighboring protons (multiplicity). emerypharma.com The integration of the signals corresponds to the relative number of protons. emerypharma.com For this compound, a characteristic singlet integrating to nine protons is expected in the upfield region (around 1.4 ppm), corresponding to the magnetically equivalent methyl protons of the tert-butyl group. cheminfo.org
2D NMR: For a molecule with many overlapping signals, 2D NMR is essential.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, helping to piece together spin systems within the amino acid residues. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom to which they are attached, enabling the assignment of ¹³C signals. ipb.pt
NMR is also used to study the conformation of the peptide backbone in solution. scispace.com
Spectroscopic Analysis Methods
In addition to NMR and mass spectrometry, other spectroscopic methods provide complementary information for the characterization of this compound. espublisher.com
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. spectroscopyonline.com For this compound, characteristic absorption bands would be observed for the N-H stretching of the amide bonds, the C=O stretching of the amide carbonyls, and the strong C=O stretching of the urethane (B1682113) carbonyl in the Boc group (typically around 1680-1720 cm⁻¹). The presence of these specific bands can confirm the successful incorporation of the Boc protecting group. ku.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used for quantitative analysis in conjunction with HPLC. diva-portal.org The peptide bonds absorb strongly in the far-UV region (around 210-220 nm). jhrlmc.com If the peptide contains aromatic amino acid residues like Tyrosine or Phenylalanine, as in pressinoic acid, there will be a secondary absorbance maximum around 275-280 nm, which can also be used for detection and quantification. jhrlmc.comwikigenes.org
These spectroscopic techniques, when used in concert, provide a comprehensive characterization of this compound, ensuring its identity, purity, and structural integrity before its use in further synthetic steps. americanpharmaceuticalreview.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.com While the tert-butyloxycarbonyl (Boc) protecting group itself does not possess a significant chromophore for UV detection, this compound contains a phenylalanine residue, which has an aromatic side chain that absorbs in the UV region. This makes UV-Vis spectroscopy a useful tool for quantification and for monitoring reactions involving this precursor.
The primary chromophore in this compound is the benzene (B151609) ring of the phenylalanine residue. The electronic transitions within this aromatic ring give rise to characteristic absorption bands. In contrast to the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which exhibits strong UV absorbance and is used for real-time monitoring of deprotection steps, the Boc group is transparent in the typical UV range. nih.gov Therefore, the UV spectrum of this compound is dominated by the phenylalanine residue. The analysis is typically performed by selecting the wavelength of maximum absorbance (λmax) for the target compound, which ensures maximum sensitivity. technologynetworks.com
Detailed Research Findings: The UV spectrum of this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, is expected to show absorption patterns characteristic of a monosubstituted benzene ring. The fine structure of the absorption bands can be observed, particularly in non-polar solvents. upi.edu The presence of the peptide bonds and other amino acid residues has a minor effect on the primary absorption wavelength of the phenylalanine chromophore.
| Chromophore | Typical λmax (nm) | Molar Absorptivity (ε) | Transition Type |
| Phenylalanine Residue (Benzene Ring) | ~257 | ~200 | π → π* (B-band) |
| Phenylalanine Residue (Benzene Ring) | ~206 | ~8,000 | π → π* (E2-band) |
| Phenylalanine Residue (Benzene Ring) | ~188 | ~60,000 | π → π* (E1-band) |
| Carbonyl (Amide/Carboxyl) | ~200-220 | Low | n → π* |
Table 1: Expected UV Absorption Data for this compound.
Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the molecular structure and functional groups present in this compound. These two methods are complementary; FT-IR is sensitive to vibrations of bonds with strong dipole moments (hetero-nuclear bonds), while Raman spectroscopy is more sensitive to vibrations of non-polar, symmetric bonds (homo-nuclear bonds). mt.commdpi.com
FT-IR Spectroscopy: FT-IR spectroscopy is highly effective for identifying the key functional groups within this compound. The spectrum provides a unique "fingerprint" based on the vibrations of its constituent bonds. mt.comresearchgate.net Key expected absorptions include the stretching vibration of the carbonyl (C=O) group in the Boc protectorate, the amide C=O bonds of the peptide backbone, the O-H stretch of the carboxylic acid, and N-H stretching of the amide groups. sapub.org
Raman Spectroscopy: Raman spectroscopy offers complementary data, particularly for the non-polar parts of the molecule. It is advantageous for analyzing samples in aqueous solutions, as water is a weak Raman scatterer. cabidigitallibrary.org For this compound, Raman spectroscopy is especially useful for identifying the symmetric vibrations of the phenylalanine aromatic ring and, crucially, the disulfide (S-S) bond that forms the cyclic structure of pressinoic acid. mt.comsapub.org
Detailed Research Findings: The combination of FT-IR and Raman provides a comprehensive structural confirmation of this compound. For instance, the FT-IR spectrum would clearly show strong absorption bands for the various carbonyl groups, while the Raman spectrum would highlight the aromatic ring and the critical disulfide bridge.
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Weak | Stretching |
| N-H (Amide) | 3400-3200 | Weak | Stretching |
| C-H (Aromatic/Aliphatic) | 3100-2850 | Strong | Stretching |
| C=O (Boc group) | ~1715 | Weak/Medium | Stretching |
| C=O (Amide I) | ~1650 | Medium | Stretching |
| C=O (Carboxylic Acid) | ~1700 | Weak/Medium | Stretching |
| C=C (Aromatic Ring) | ~1600, ~1450 | Strong | Stretching |
| S-S (Disulfide) | Not easily observed | ~510 | Stretching |
| N-H (Amide II) | ~1550 | Weak | Bending |
Table 2: Characteristic Vibrational Frequencies for this compound.
Impurity Profiling and Quality Control Methodologies in Peptide Research
The quality of a synthetic peptide is critically dependent on the purity of its building blocks, such as this compound. altabioscience.com Impurity profiling is an essential aspect of quality control, aiming to identify and quantify unwanted chemical species that may arise during synthesis, purification, or storage. daicelpharmastandards.com The presence of impurities can negatively impact the yield, purification efficiency, and biological activity of the final peptide product. daicelpharmastandards.comlcms.cz
Impurities in this compound can originate from several sources, including incomplete reactions, side reactions during the introduction of the Boc group, or the degradation of amino acid side chains. daicelpharmastandards.com Common process-related impurities in peptide synthesis include deletion sequences (where an amino acid is missing) and truncated sequences. mdpi.com Side-chain related impurities can also form, such as aspartimide formation from the aspartic acid residue, which is a known issue in both Boc and Fmoc synthesis strategies. mdpi.com Oxidation of sensitive residues and dimerization are other potential modifications. mdpi.com
High-performance liquid chromatography (HPLC), often coupled with high-resolution mass spectrometry (HRMS), is the primary technique for impurity profiling. lcms.cz This combination allows for the separation of impurities from the main compound, followed by their precise mass determination and structural elucidation through fragmentation analysis. lcms.cz Establishing a robust quality control protocol is vital to ensure the consistency and reliability of this compound for its use in regulated therapeutic peptide manufacturing. iaea.org
Detailed Research Findings: The industrial production of peptide building blocks has led to significant improvements in quality, with purities often exceeding 99% as determined by RP-HPLC. nih.gov However, even small amounts of certain impurities can be problematic. For example, aspartimide formation is a significant challenge, particularly at the -Asp-Gly- sequence, and can occur during coupling or cleavage steps. mdpi.com Another common impurity type is the formation of deletion peptides, which result from incomplete coupling reactions. mdpi.com
| Impurity Type | Potential Cause | Analytical Detection Method |
| Deletion Sequences | Incomplete amino acid coupling | LC-MS |
| Aspartimide Formation | Side reaction of Asp residue | HPLC, LC-MS |
| Oxidation Products | Reaction of sensitive residues (e.g., Cys) with oxidants | LC-MS |
| Dimerization | Intermolecular disulfide bond formation | LC-MS, SDS-PAGE |
| Racemized Species | Epimerization during activation/coupling | Chiral Chromatography |
Table 3: Common Impurities in Peptide Precursors and their Analysis.
Enantiomeric Analysis of Amino Acid Constituents within Pressinoic Acid Derivatives
Maintaining the stereochemical integrity of amino acids is paramount in peptide synthesis, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. Racemization, the conversion of a chiral L-amino acid to a mixture of L- and D-enantiomers, can occur at various stages of synthesis, particularly during amino acid activation and coupling. nih.gov Enantiomeric analysis is therefore performed to quantify the extent of racemization and ensure the optical purity of the final product.
The constituent amino acids of pressinoic acid (e.g., Phenylalanine, Cysteine, Aspartic acid) must remain in their natural L-configuration. Cysteine residues are known to be particularly susceptible to racemization under basic conditions used for coupling. nih.gov
The standard method for enantiomeric analysis involves the complete acid hydrolysis of the peptide, followed by chromatographic separation of the resulting amino acid enantiomers. cat-online.com This is typically achieved using either gas chromatography (GC) or HPLC with a chiral stationary phase (chiral column) or a chiral mobile phase additive. cat-online.commn-net.com A significant challenge in this analysis is that the harsh acidic conditions required for hydrolysis can themselves induce a certain level of racemization, which must be accounted for. cat-online.com Derivatization of the amino acids is often necessary to improve their volatility for GC analysis or their detectability for HPLC. cat-online.comnih.gov
Detailed Research Findings: Chromatographic methods are well-established for separating amino acid enantiomers. Capillary gas chromatography on a chiral stationary phase can separate the enantiomers of most proteinogenic amino acids after derivatization. cat-online.com Alternatively, HPLC on chiral columns can be used, often requiring derivatization with a chromophoric group like dansyl (DNS) for sensitive UV or fluorescence detection. mn-net.com The determination of d-amino acids serves as a crucial indicator of racemization. mdpi.com The acceptable level of a D-enantiomer is typically very low, often requiring methods with a limit of quantification down to 0.1%. cat-online.com
| Analytical Method | Principle | Derivatization | Key Considerations |
| Chiral Gas Chromatography (GC) | Separation of volatile amino acid derivatives on a chiral stationary phase. | Required (e.g., esterification and acylation). | High resolution; hydrolysis-induced racemization is a factor. cat-online.com |
| Chiral HPLC (Chiral Stationary Phase) | Direct separation of enantiomers on a column containing a chiral selector. | Often required for detection (e.g., Fmoc, DNB). cat-online.comnih.gov | Good selectivity; applicable to a wide range of derivatives. |
| Chiral HPLC (Chiral Mobile Phase Additive) | Formation of transient diastereomeric complexes in the mobile phase that can be separated on a standard C18 column. | Required for detection (e.g., DNS-Cl). mn-net.com | Versatile method; optimization of additive concentration is key. |
| LC-MS/MS | Separation on a chiral column followed by sensitive and specific mass spectrometric detection. | May not be required depending on the analyte. | High sensitivity and specificity; useful for complex biological matrices. mdpi.com |
Table 4: Methods for Enantiomeric Analysis of Amino Acids.
Molecular and Biochemical Interactions of Pressinoic Acid
Ligand-Receptor Binding Studies and Mechanisms
Ligand-receptor binding studies are essential to characterize the interaction between a molecule and its biological target. These studies typically involve radioligand binding assays to determine key parameters such as binding affinity (Kd or Ki), receptor density (Bmax), and the specificity of the interaction. While these methodologies are standard for characterizing ligands of the oxytocin (B344502) receptor, specific binding studies for Boc-Pressinoic acid or pressinoic acid are not extensively detailed in publicly available scientific literature.
The oxytocin receptor (OXTR) is a G-protein coupled receptor that mediates the actions of the neurohormone oxytocin. wikipedia.org Determining the binding affinity of a ligand like pressinoic acid for the OXTR is a critical first step in characterizing its potential as an agonist or antagonist. Affinity is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating a stronger binding interaction. These values are determined through saturation or competition binding experiments using a radiolabeled ligand known to bind to the receptor. nih.gov
Despite the structural relationship between pressinoic acid and the native ligands of the vasopressin and oxytocin receptors, specific binding affinity data (Ki or Kd values) for pressinoic acid at the oxytocin receptor are not reported in the available scientific literature. Research has shown that pressinoic acid itself lacks the pressor activity of its parent molecule, vasopressin, which is attributed to the absence of the C-terminal tripeptide and a conformational orientation of the Asn5 side chain that is incompatible with receptor binding. scilit.comnih.gov
Competitive binding assays are used to determine the binding affinity of an unlabeled ligand by measuring its ability to compete with a labeled ligand for binding to a receptor. This method is crucial for comparing the relative affinities of different analogs. For instance, an assay could be designed to assess how [Ile3]Pressinoic acid competes with a radiolabeled oxytocin analog for binding to the OXTR. The resulting data would yield an IC50 value (the concentration of the analog that inhibits 50% of specific binding), from which a Ki value can be calculated.
However, specific studies employing competitive binding assays to compare pressinoic acid and its analogs, such as [Ile3]Pressinoic acid, at the oxytocin receptor have not been identified in the reviewed literature.
The binding of a ligand to a G-protein coupled receptor like the OXTR induces conformational changes in the receptor's structure. nih.gov These dynamic changes, particularly in the transmembrane helices, are fundamental to the receptor's activation and the subsequent initiation of intracellular signaling cascades. nih.gov Techniques such as X-ray crystallography, cryo-electron microscopy, and molecular dynamics simulations are used to study these structural shifts.
The crystal structure of pressinoic acid has been determined, revealing a conformation where the Tyr2 side chain is extended away from the ring system, a feature associated with the "pressor conformation" of vasopressin. scilit.comnih.gov However, the Asn5 side chain is oriented differently, folding over the molecule. scilit.comnih.gov This inherent structure suggests that pressinoic acid may not induce the necessary conformational changes for OXTR activation. Specific studies detailing the conformational dynamics of the oxytocin receptor upon binding of pressinoic acid are not available.
Elucidation of Postulated Hormone-Receptor Interaction Models
Models of the interaction between oxytocin and its receptor have been developed based on structural and mutagenesis data. These models identify key amino acid residues within the receptor's binding pocket that are critical for ligand recognition and affinity. For the human OXTR, residues in the extracellular loops and the upper parts of the transmembrane helices form the binding site for the cyclic part of oxytocin. nih.gov
While these general models for oxytocin and its analogs exist, a specific interaction model for pressinoic acid has not been postulated in the literature. The known conformation of pressinoic acid, particularly the orientation of its Asn5 side chain, suggests it may not engage with the receptor in the same manner as oxytocin, which could explain its lack of biological activity. scilit.comnih.gov
Interactions with Biological Barriers and Transport Systems
The ability of peptide-based molecules to cross biological barriers, most notably the blood-brain barrier (BBB), is a critical factor in their potential as centrally-acting therapeutic agents. The BBB is a highly selective barrier that protects the central nervous system from circulating substances. nih.gov
The permeation of molecules across the BBB is influenced by factors such as size, lipophilicity, charge, and the presence of specific transport systems. nih.gov Peptides and their fragments can cross the BBB through various mechanisms, including passive diffusion and carrier-mediated transport. nih.gov Studies on other molecules, such as retinoic acid, have shown that they can cross the BBB and that this process is crucial for developmental processes in the brain. nih.govnih.gov
However, there is no specific research data available from in vitro or in vivo studies assessing the blood-brain barrier permeability of this compound, pressinoic acid, or its fragments.
Due to the absence of specific scientific literature detailing the enzymatic degradation, intracellular signaling involvement, or metabolic integration of this compound, it is not possible to generate the requested article. Searches for this specific compound did not yield scholarly articles or data necessary to accurately and informatively address the outlined sections on its molecular and biochemical interactions. General information on related pathways, such as the arachidonic acid pathway, cannot be attributed to this compound without specific evidence, which is currently unavailable.
Computational and Theoretical Investigations of Pressinoic Acid
Molecular Dynamics Simulations for Conformational Analysis of Pressinoic Acid and Related Cyclic Peptides
Molecular dynamics (MD) simulations have become a powerful tool for exploring the conformational landscape of cyclic peptides like pressinoic acid. researchgate.netnih.gov These simulations model the atomic motions of the peptide over time, providing a detailed picture of its flexibility and preferred shapes in different environments.
Application of Advanced Force Fields in Peptide Simulations
The accuracy of MD simulations is heavily dependent on the quality of the force field used, which is a set of parameters describing the potential energy of the system. jst.go.jpnih.gov For cyclic peptides, which often contain non-standard amino acids and strained ring structures, specialized force fields are crucial. jst.go.jp
Several advanced force fields have been developed and evaluated for their performance in simulating cyclic peptides. These include:
AMBER (Assisted Model Building with Energy Refinement): The AMBER force field, particularly versions like ff99SB, has been extended to include parameters for cyclic α,α dialkylated peptides. rsc.org The Amber96 and Amber14 force fields have also been used in simulations of cyclic peptides. biorxiv.org
CHARMM (Chemistry at HARvard Macromolecular Mechanics): The CHARMM force field, such as Charmm36, has been specifically developed and validated for unnatural amino acids found in cyclic peptides like cyclosporin (B1163) A. jst.go.jp This includes the development of grid correction maps (CMAP) to improve the accuracy of backbone conformations. jst.go.jp
RSFF (Residue-Specific Force Field): The RSFF2 and its variant RSFF2C have shown good performance in recapitulating the crystal structures and experimental NMR data for a range of cyclic peptides. nih.govrsc.org
OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom): The OPLS-AA force field has also been employed in comparative studies of cyclic peptide conformations. nih.gov
The choice of force field can significantly impact the results of a simulation, and researchers often test multiple force fields to ensure the robustness of their findings. nih.govbiorxiv.org
Table 1: Comparison of Force Fields Used in Cyclic Peptide Simulations
| Force Field | Key Features and Applications |
| AMBER | Extended for cyclic α,α dialkylated residues; versions like Amber96 and Amber14 are commonly used. rsc.orgbiorxiv.org |
| CHARMM | Developed for unnatural amino acids; includes CMAP terms for improved backbone accuracy. jst.go.jp |
| RSFF | RSFF2 and RSFF2C have demonstrated success in predicting crystal and NMR structures of cyclic peptides. nih.govrsc.org |
| OPLS-AA | Utilized in comparative conformational studies of cyclic peptides. nih.gov |
Enhanced Sampling Techniques for Conformational Space Exploration
A major challenge in MD simulations is adequately sampling the vast conformational space of a flexible molecule like pressinoic acid within a computationally feasible timeframe. iit.it To overcome this, various enhanced sampling techniques are employed to accelerate the exploration of different conformations. iit.itaps.orgtum.deresearchgate.net
Commonly used enhanced sampling methods include:
Replica Exchange Molecular Dynamics (REMD): In REMD, multiple simulations (replicas) of the system are run in parallel at different temperatures. biorxiv.orgtum.de Periodically, the conformations between replicas are exchanged, allowing the system to overcome energy barriers more easily at higher temperatures and sample a wider range of conformations. tum.de
Simulated Tempering (ST): Similar to REMD, ST involves varying the temperature of the simulation to enhance sampling, but it does so within a single simulation trajectory. biorxiv.org
Metadynamics: This technique involves adding a history-dependent bias potential to the system, which discourages the simulation from revisiting previously explored conformations and pushes it to explore new regions of the conformational space. rsc.org
Simulated Annealing: This method involves heating the system to a high temperature and then gradually cooling it down, which can help the system to overcome energy barriers and settle into a low-energy conformation. researchgate.net
Mass-Weighted Molecular Dynamics (MWMD): This approach has been shown to be effective for sampling the conformations of cyclic peptides. researchgate.net
Deep Enhanced Sampling of Proteins' Conformation Spaces (DESP): This newer technique combines MD simulations with deep neural networks to guide the exploration of the conformational space. frontiersin.org
The combination of different MD protocols and enhanced sampling techniques is often used to ensure a robust exploration of the conformational landscape. biorxiv.org
Prediction of Solution Structures and Conformational Ensembles
A primary goal of computational studies on pressinoic acid is to predict its structure and conformational behavior in solution, which is more biologically relevant than the solid-state crystal structure. nih.gov While experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable data, MD simulations can offer a more detailed picture of the dynamic ensemble of conformations that the peptide adopts. nih.govbibliotekanauki.pl
Conformational analysis of pressinoic acid and its analogues has revealed that they can exist in a dynamic equilibrium of different conformations in solution. nih.gov For instance, studies have shown that the disulfide ring of oxytocin (B344502), a related peptide, can exist in equilibrium between conformations with β-turns at different positions. nih.gov Similarly, the aromatic side chains of Tyr2 and Phe3 in vasopressin have been found to be flexible and can adopt different orientations. researchgate.net
Computational methods have been used to generate and refine solution structures that are consistent with experimental data, such as NMR-derived distance constraints. nih.gov However, it is recognized that a single static structure may not fully represent the flexibility of these peptides, and an ensemble of structures is often a more accurate representation. nih.gov
In Silico Modeling of Molecular Interactions and Receptor Docking
Understanding how pressinoic acid and its derivatives interact with their biological targets, such as vasopressin receptors, is crucial for drug design. In silico modeling, particularly molecular docking, is a powerful technique used to predict the binding mode and affinity of a ligand to its receptor. frontiersin.orgnih.govmdpi.comnih.gov
Molecular docking programs use scoring functions to evaluate the fit and interaction energy between a ligand and a receptor's binding site. mdpi.comnih.gov This allows for the virtual screening of large compound libraries to identify potential new ligands. mdpi.com
Analysis of Noncovalent Interaction Types (e.g., Hydrophobic, Hydrogen Bonding, Pi-stacking)
The binding of a ligand to its receptor is governed by a variety of noncovalent interactions. wikipedia.orgnih.govrsc.org These interactions, though individually weak, collectively contribute to the stability of the ligand-receptor complex. wikipedia.orgnih.gov Key noncovalent interactions include:
Hydrogen Bonding: These interactions occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. wikipedia.orgmdpi.com They are highly directional and play a critical role in determining the specificity of binding.
Hydrophobic Interactions: These interactions arise from the tendency of nonpolar groups to associate with each other in an aqueous environment, effectively excluding water molecules. frontiersin.orgwikipedia.org
Pi-stacking (π-π interactions): This refers to the attractive, noncovalent interactions between aromatic rings. wikipedia.org In the context of pressinoic acid, the aromatic side chains of residues like Tyr and Phe can participate in π-stacking interactions with aromatic residues in the receptor binding pocket. researchgate.net
Electrostatic Interactions: These are the attractive or repulsive forces between charged or polar groups on the ligand and receptor. wikipedia.org
Van der Waals Forces: These are weak, short-range interactions that arise from temporary fluctuations in electron density. wikipedia.org
The analysis of these interactions in docked complexes provides insights into the key features responsible for binding. nih.govmdpi.com
Identification of Critical Residues and Binding Motifs
Molecular docking and MD simulations can identify the specific amino acid residues in the receptor that are crucial for ligand binding. nsf.govfrontiersin.orgnih.gov These "hotspot" residues contribute significantly to the binding free energy. frontiersin.org For example, studies on the retinoid X receptor have identified specific amino acids within the ligand-binding domain that are critical for heterodimerization and ligand interaction. nih.govnih.gov By understanding which residues are key for binding, researchers can design modified ligands that make more favorable contacts, leading to improved affinity and selectivity. ucl.ac.uk
Structure-Activity Relationship (SAR) Studies Through Computational Approaches
Computational and theoretical investigations play a pivotal role in elucidating the structure-activity relationships (SAR) of pressinoic acid and its derivatives. Pressinoic acid, the cyclic core of the neurohypophyseal hormone vasopressin, has been the subject of numerous in silico studies aimed at understanding its conformational landscape and interaction with vasopressin receptors (V1a, V1b, and V2). mdpi.comnih.govnih.gov These studies are crucial for the rational design of novel analogs with desired therapeutic profiles, such as enhanced receptor selectivity and potency. nih.govnih.gov
A variety of computational techniques are employed to explore the SAR of pressinoic acid analogs. These methods allow researchers to predict the biological activity of novel compounds and to understand the molecular basis of their interactions with target receptors. creative-proteomics.comresearchgate.net
Key Computational Methodologies in Pressinoic Acid SAR Studies
| Computational Method | Application in Pressinoic Acid Analog SAR | Key Insights Gained |
| Quantitative Structure-Activity Relationship (QSAR) | To develop mathematical models that correlate the structural or physicochemical properties of pressinoic acid analogs with their biological activities. nih.govalquds.edu These models are used to predict the activity of newly designed compounds. | Identification of key molecular descriptors (e.g., electronic and steric properties) that govern receptor affinity and selectivity. nih.govalquds.edu |
| Molecular Docking | To predict the binding orientation and affinity of pressinoic acid derivatives within the binding pockets of vasopressin receptors. nih.govresearchgate.net | Elucidation of crucial ligand-receptor interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding. alquds.eduresearchgate.net |
| Molecular Dynamics (MD) Simulations | To simulate the dynamic behavior of the pressinoic acid-receptor complex over time, providing insights into the conformational changes upon binding. nih.govnih.gov | Understanding the flexibility of the peptide and the receptor, and identifying stable binding conformations. nih.gov |
| Conformational Analysis | To determine the preferred three-dimensional structures of pressinoic acid and its analogs in different environments (e.g., in solution or in the presence of a membrane model). nih.govresearchgate.netnih.gov | The conformation of the cyclic backbone, particularly the presence of β-turns, is critical for biological activity. nih.gov The crystal structure of pressinoic acid often serves as a reference. nih.gov |
Detailed Research Findings from Computational SAR Studies
Computational studies have provided significant insights into the SAR of pressinoic acid analogs, primarily by examining modifications at different positions of the cyclic peptide ring, which is the core structure of vasopressin. mdpi.comnih.gov
Molecular docking and QSAR studies on a large number of vasopressin receptor antagonists have further refined our understanding of the pharmacophore required for V1a and V2 receptor binding. nih.govalquds.edu These in silico models highlight the importance of specific electronic and π-π interactions for ligand recognition. nih.gov The docking results consistently show that while the ligands can adopt diverse binding modes, a core set of interactions is maintained. nih.gov
The table below summarizes findings from computational SAR studies on vasopressin analogs, which are directly relevant to understanding the SAR of derivatives of pressinoic acid.
Summary of SAR Insights from Computational Studies of Pressinoic Acid Analogs
| Modified Position/Feature | Computational Approach Utilized | Observed Impact on Activity/Binding | Reference |
| Position 3 (Phe) | Conformational Analysis (ECEPP/3) | Altering the size of the residue influences receptor binding more than changing the overall conformation. | nih.gov |
| General Ligand Features | QSAR, Molecular Docking, MD Simulations | Electronic properties and the presence of heteroatoms (N, O) are important for V1a and V2 receptor recognition. | nih.govalquds.edu |
| Cyclic Backbone | Conformational Analysis, NMR, MD Simulations | The presence and location of β-turns are critical for maintaining a bioactive conformation similar to the crystal structure of pressinoic acid. | nih.govnih.gov |
| C-terminal Tail | Molecular Docking, MD Simulations | Modulates binding affinities through a few intermolecular contacts. Modifications can affect V1a/V2 receptor selectivity. | nih.gov |
It is important to note that while these computational studies provide powerful predictive tools, they are models of complex biological systems. azolifesciences.com The findings from these in silico investigations are most powerful when used in conjunction with experimental validation to guide the synthesis and testing of new pressinoic acid derivatives. creative-proteomics.com The use of a Boc (tert-Butoxycarbonyl) protecting group is a standard practice in the solid-phase synthesis of such peptide analogs, though the final compounds for biological evaluation are typically deprotected.
Academic Research Applications and Future Directions for Pressinoic Acid
Role as a Model Peptide in Fundamental Academic Studies
Boc-pressinoic acid, a cyclic hexapeptide that forms the ring structure of the hormone vasopressin, serves as a valuable model in fundamental academic research. Its constrained cyclic structure provides a simplified system for exploring complex biophysical phenomena that are often difficult to study in larger, more flexible peptides and proteins.
Investigation of Peptide Backbone Interactions and Folding Dynamics
The study of peptide folding is a cornerstone of molecular biology, aiming to understand how a linear chain of amino acids achieves its functional three-dimensional structure. This compound's relatively rigid, 20-membered disulfide-linked macrocyclic ring makes it an excellent subject for investigating the fundamental interactions that govern peptide conformation. researchgate.netwustl.edumedchemexpress.com
Detailed structural analysis, including single-crystal X-ray diffraction, has revealed that the 20-membered macrocyclic ring of pressinoic acid is stabilized by two intramolecular hydrogen bonds. researchgate.net It features a type I beta-bend centered on the Gln4 and Asn5 residues and a distorted type II' bend at Phe3 and Gln4. researchgate.net This defined structure provides a framework for studying how specific amino acid residues contribute to the stability and dynamics of peptide backbones.
Computational methods, such as molecular dynamics (MD) simulations, have become indispensable tools for studying peptide folding at an atomic level. wustl.edunih.gov These simulations can model the folding process on timescales ranging from nanoseconds to microseconds, providing insights into the energy landscapes and transitional states of peptides like this compound. wustl.edunih.govuq.edu.au By combining experimental data with computational models, researchers can gain a comprehensive understanding of the forces driving peptide folding and the structural motifs that emerge. wustl.eduuniv-paris-diderot.fr
The study of model peptides like this compound is crucial for bridging the gap between theoretical and experimental understanding of protein folding. wustl.edu Insights gained from these simpler systems can be extrapolated to understand the early folding events of larger, more complex proteins. wustl.edumedchemexpress.com
| Structural Feature | Description | Significance in Folding Studies |
| 20-Membered Macrocycle | A cyclic structure formed by a disulfide bond. researchgate.net | Provides a constrained system to simplify the study of folding dynamics. researchgate.netwustl.edu |
| Intramolecular H-Bonds | Two hydrogen bonds stabilize the ring structure. researchgate.net | Demonstrates the role of hydrogen bonding in defining peptide conformation. researchgate.net |
| Beta-Bends | A type I bend at Gln4-Asn5 and a type II' bend at Phe3-Gln4. researchgate.net | Serve as models for understanding common secondary structural elements. researchgate.net |
Application in Chemical Biology for Molecular Recognition and Signaling Pathway Modulation
Molecular recognition, the specific interaction between two or more molecules, is fundamental to nearly all biological processes. polytechnique.fr this compound and its parent molecule, vasopressin, are key players in understanding how peptides recognize and bind to their receptors, thereby initiating cellular signaling cascades. researchgate.netcicbiogune.es
The interaction of vasopressin with its receptors (V1a, V1b, and V2) is a classic example of peptide-mediated signaling. researchgate.net These receptors belong to the G-protein-coupled receptor (GPCR) family, which are major targets for drug development. researchgate.net Studies on pressinoic acid help to elucidate the structural determinants of binding specificity and affinity. For instance, the conformation of the Tyr2 side chain in pressinoic acid is crucial for its pressor activity. researchgate.net
The binding of a ligand to its receptor can be conceptualized through models like "lock-and-key" or "induced fit." researchgate.netpolytechnique.fr More recent evidence supports the "conformational selection" model, where the receptor exists in a pre-equilibrium of different conformations, and the ligand selectively binds to a compatible one. polytechnique.fr this compound serves as a tool to probe these mechanisms, helping to understand how the binding event triggers a functional response. researchgate.net
Furthermore, pressinoic acid and its analogs have been shown to modulate immune responses. For example, both vasopressin and pressinoic acid can replace the need for interleukin-2 (B1167480) (IL-2) in the production of interferon-gamma (IFN-γ) by lymphocytes, highlighting their role in neuroimmune communication. brainimmune.com
Development of Advanced Research Tools and Biochemical Probes
The unique chemical properties of this compound and related compounds make them suitable for the development of sophisticated research tools and biochemical probes. These tools are essential for investigating complex biological systems. frontiersin.org
One area of application is in the creation of fluorescent probes. By attaching a fluorescent molecule to a peptide like pressinoic acid, researchers can visualize its localization and interaction with cellular components in real-time. For example, fluorescent analogs of retinoic acid have been developed to probe retinoid signaling pathways. rndsystems.com A similar approach could be applied to pressinoic acid to study vasopressin receptor dynamics.
Boronate-based probes are another class of chemical tools used for detecting reactive oxygen species (ROS) like hydrogen peroxide, which are involved in cell signaling and oxidative stress. frontiersin.organr.fr The development of such probes often involves sophisticated organic synthesis to link a boronic acid group to a reporter molecule. frontiersin.org The principles behind the synthesis of these probes could be adapted to create pressinoic acid-based sensors for specific biological targets.
Additionally, this compound can be used as a model system for developing new bioconjugation techniques. For instance, methods for selectively modifying tyrosine residues in peptides have been tested on (Ile3)-pressinoic acid. google.comgoogle.com These techniques expand the toolkit for creating modified peptides with novel functions.
Bioengineering of Pressinoic Acid Analogs for Enhanced Stability and Specificity
The native structure of a peptide is not always optimal for therapeutic or research applications. Bioengineering allows for the creation of peptide analogs with improved properties, such as enhanced stability, greater binding specificity, or altered biological activity. mdpi.com
The synthesis of pressinoic acid analogs involves modifying its amino acid sequence or backbone structure. For example, the synthesis of cyclic opioid peptide analogs related to dermorphin (B549996) has demonstrated how ring size and the incorporation of non-natural amino acids can dramatically alter biological activity. researchgate.net Similar strategies can be applied to pressinoic acid to explore its structure-activity relationship and develop analogs with tailored properties. myskinrecipes.com
One goal of analog design is to improve stability against enzymatic degradation. uq.edu.au Introducing non-natural amino acids or modifying the peptide backbone can make the resulting analog less susceptible to proteases. uq.edu.au Another objective is to enhance binding specificity for a particular receptor subtype, which can reduce off-target effects.
Computational methods, including molecular dynamics simulations and machine learning, are increasingly used to guide the design of peptide analogs. mdpi.com These tools can predict how specific modifications will affect the structure, stability, and binding properties of the peptide, accelerating the development of new and improved analogs. univ-paris-diderot.frmdpi.com
| Analog Design Strategy | Objective | Example Application |
| Amino Acid Substitution | Alter binding affinity and specificity. researchgate.net | Replacing residues in the pressinoic acid ring to target specific vasopressin receptor subtypes. |
| Backbone Modification | Increase stability against degradation. uq.edu.au | Incorporating non-natural amino acids or amide bond isosteres. |
| Cyclization Constraints | Modulate conformation and activity. researchgate.net | Varying the ring size of cyclic peptide analogs. |
Contributions to Methodological Advancements in Peptide Chemistry
The synthesis of complex peptides like this compound has driven significant advancements in the field of peptide chemistry. openaccessjournals.com The development of solid-phase peptide synthesis (SPPS) by Merrifield revolutionized the way peptides are made, and the synthesis of challenging sequences continues to push the boundaries of this technology. beilstein-journals.org
Two main strategies dominate SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistry. beilstein-journals.orgthermofisher.com Boc chemistry, which uses an acid-labile protecting group, is often preferred for the synthesis of complex or non-natural peptides. thermofisher.com The synthesis of this compound would utilize this approach, contributing to the refinement of protocols for cyclization and purification of Boc-protected peptides. chempep.com
Recent innovations in peptide synthesis include the use of microwave assistance to accelerate reaction times and the development of more environmentally friendly "green" chemistry approaches that use water as a solvent. mdpi.comresearchgate.net The synthesis of Boc-amino acid nanoparticles that are dispersible in water is one such advancement, aiming to reduce the reliance on organic solvents. mdpi.comresearchgate.net
Furthermore, the synthesis of peptide analogs with modified backbones, such as phosphinic dipeptide analogs, requires the development of novel synthetic methodologies. mdpi.com These advancements not only enable the creation of new research tools but also expand the fundamental capabilities of organic and peptide chemistry. openaccessjournals.comneulandlabs.com
Identification of Novel Biological Roles and Unexplored Research Avenues
While the primary roles of vasopressin in regulating water balance and blood pressure are well-established, ongoing research continues to uncover new biological functions for this hormone and its constituent parts, like pressinoic acid. lktlabs.comresearchgate.net These discoveries open up previously unexplored avenues of research.
For example, vasopressin has been implicated in a variety of central nervous system processes, including social behavior and memory. pnas.orgresearchgate.net Studies have shown that pressinoic acid itself can influence immune function, suggesting a role in the crosstalk between the nervous and immune systems. brainimmune.com Specifically, both vasopressin and pressinoic acid can substitute for IL-2 in stimulating IFN-γ production. brainimmune.com
The involvement of vasopressin and its receptors in regulating insulin (B600854) release from the pancreas is another area of active investigation. researchgate.net Understanding the precise mechanisms could lead to new therapeutic strategies for metabolic disorders. researchgate.net
Future research may focus on identifying new receptors or binding partners for pressinoic acid, which could reveal novel signaling pathways. The development of highly sensitive analytical techniques and high-throughput screening methods will be crucial for these efforts. Unraveling the full spectrum of pressinoic acid's biological activities could have significant implications for our understanding of physiology and disease. roehampton.ac.uk
Q & A
Basic Question: How is Boc-Pressinoic acid synthesized and characterized in laboratory settings?
Methodological Answer:
this compound synthesis typically involves solid-phase peptide synthesis (SPPS) with tert-butyloxycarbonyl (Boc) group protection. Key steps include:
- Deprotection : Use of trifluoroacetic acid (TFA) to remove Boc groups .
- Purification : Reverse-phase HPLC to isolate the peptide, ensuring >95% purity .
- Characterization : NMR spectroscopy (¹H and ¹³C) for structural confirmation and mass spectrometry (MS) for molecular weight validation .
Advanced Note: For reproducibility, detailed protocols must include solvent ratios, reaction times, and temperature controls to mitigate batch variability .
Advanced Question: What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
Discrepancies often arise from bioavailability or metabolic stability differences. To address this:
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models .
- Metabolite Analysis : Use LC-MS to identify degradation products in vivo versus in vitro .
- Dose-Response Correlation : Apply nonlinear regression models to compare potency across systems .
Example: If in vitro IC₅₀ is 10 nM but in vivo ED₅₀ is 1 µM, investigate protein binding or efflux transporter interactions .
Basic Question: What analytical techniques ensure this compound’s purity and stability?
Methodological Answer:
- Purity Assessment : HPLC with UV detection (λ = 220 nm) and charged aerosol detection (CAD) for non-UV absorbing impurities .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) monitored via LC-MS to identify hydrolysis or oxidation products .
- Chiral Integrity : Circular dichroism (CD) spectroscopy to confirm absence of racemization .
Advanced Question: How do researchers design studies to investigate this compound’s receptor binding mechanisms?
Methodological Answer:
- Structural Biology : X-ray crystallography or cryo-EM to resolve ligand-receptor complexes .
- Mutagenesis Studies : Compare binding affinity (Kd) of wild-type vs. mutant receptors using surface plasmon resonance (SPR) .
- Computational Modeling : Molecular dynamics simulations to predict binding free energies (ΔG) .
Framework Alignment: Apply PICO (Population: target receptor; Intervention: this compound; Comparison: native ligand; Outcome: binding kinetics) .
Basic Question: What storage conditions maintain this compound’s integrity?
Methodological Answer:
- Short-Term : Store lyophilized powder at -20°C under argon to prevent oxidation .
- Long-Term : Solutions in DMSO should be aliquoted and kept at -80°C (avoid freeze-thaw cycles) .
- Stability Validation : Periodic LC-MS checks every 6 months to detect degradation .
Advanced Question: How to address discrepancies in reported biological activities across studies?
Methodological Answer:
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .
- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Bias Assessment : Apply tools like GRADE to evaluate evidence quality and confounding factors .
Basic Question: What in vitro models assess this compound’s activity?
Methodological Answer:
- Cell-Based Assays : HEK293 cells transfected with target receptors; measure cAMP or Ca²⁺ flux via fluorescence .
- Tissue Preparations : Isolated rat aortic rings for vasopressin receptor activity .
- Controls : Include positive (e.g., arginine vasopressin) and negative (vehicle-only) controls .
Advanced Question: What statistical methods analyze dose-response relationships in this compound research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
